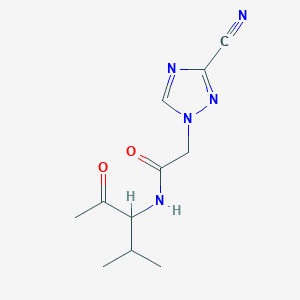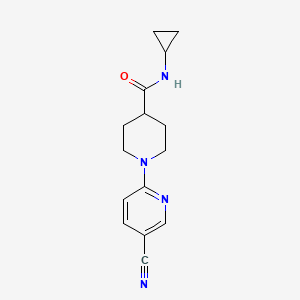
1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide (referred to as CPPC) is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. CPPC belongs to the class of piperidine carboxamides and has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of CPPC is not fully understood. However, it has been suggested that CPPC exerts its biological activity by modulating the activity of ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
CPPC has been found to modulate the activity of various ion channels and receptors, including voltage-gated sodium channels, transient receptor potential channels, and GABA receptors. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPPC for lab experiments is its high potency and selectivity. This makes it an ideal tool for studying the activity of ion channels and receptors in vitro. However, the limitations of CPPC include its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on CPPC. One potential area of interest is the development of novel drugs based on the structure of CPPC for the treatment of chronic pain and other inflammatory conditions. Additionally, further studies are needed to elucidate the precise mechanism of action of CPPC and to identify its molecular targets. Finally, the development of more efficient synthesis methods for CPPC could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of CPPC involves the reaction between 5-cyanopyridine-2-carboxylic acid and cyclopropylamine, followed by the addition of 4-(dimethylamino) pyridine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain CPPC in high yield and purity.
Applications De Recherche Scientifique
CPPC has been extensively studied for its potential application in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of chronic pain, epilepsy, and other inflammatory conditions.
Propriétés
IUPAC Name |
1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c16-9-11-1-4-14(17-10-11)19-7-5-12(6-8-19)15(20)18-13-2-3-13/h1,4,10,12-13H,2-3,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGUGHDRAGTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
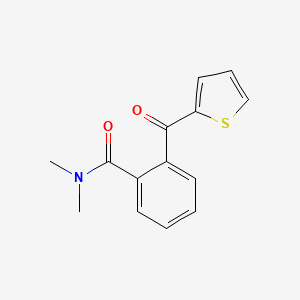
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
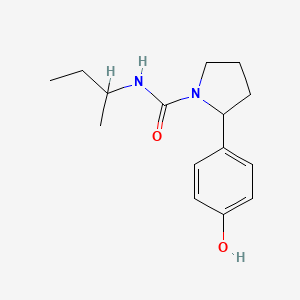

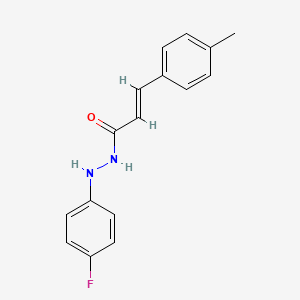

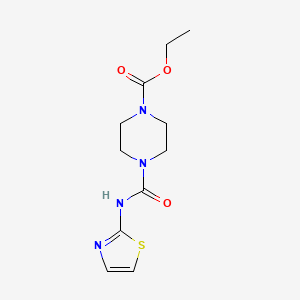
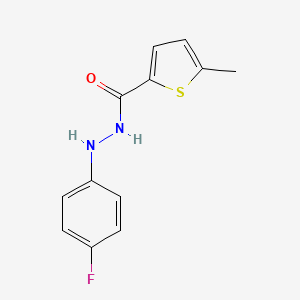
![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)
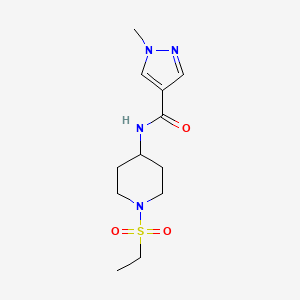
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
